2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide
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Overview
Description
2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is an organic compound characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl-benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethyl-benzylamine and ethyl acetamide.
Formation of Intermediate: The 3-trifluoromethyl-benzylamine is reacted with ethyl acetamide under controlled conditions to form an intermediate compound.
Amidation Reaction: The intermediate compound undergoes an amidation reaction, where the amino group is introduced to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction efficiency and selectivity.
Purification Steps: Post-reaction, the compound is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its effects and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-ethyl-N-(3-chloromethyl-benzyl)-acetamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2-Amino-N-ethyl-N-(3-methyl-benzyl)-acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-N-ethyl-N-(3-fluoromethyl-benzyl)-acetamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-2-17(11(18)7-16)8-9-4-3-5-10(6-9)12(13,14)15/h3-6H,2,7-8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTBHYIIJUVMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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